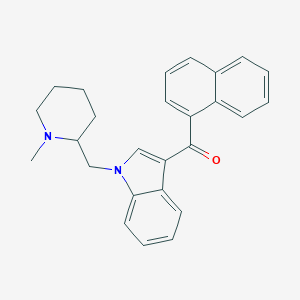

(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

描述

AM1220 is a potent synthetic cannabinoid (CB) with preference for the central CB1 receptor (Ki = 3.88 nM) over the CB2 receptor (Ki = 73.4 nM). The physiological actions and metabolism of AM1220 have not been characterized.

作用机制

AM-1220, also known by its IUPAC name (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid . This article will delve into the various aspects of its mechanism of action.

Target of Action

AM-1220 primarily targets the cannabinoid receptor CB1 . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

AM-1220 acts as a potent and moderately selective agonist for the CB1 receptor . It has around 19 times selectivity for CB1 over the related CB2 receptor . As an agonist, AM-1220 binds to the CB1 receptor and activates it, triggering a biochemical response.

生物活性

The compound (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as AM-2233, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C22H23N2O

- Molecular Weight : 358.43 g/mol

- CAS Number : 444912-75-8

- Structure : The compound features an indole moiety linked to a naphthalene ring through a methanone group, with a piperidine derivative contributing to its pharmacological profile.

AM-2233 acts primarily as a selective agonist for the cannabinoid receptors CB1 and CB2. Its binding affinity and efficacy at these receptors contribute to its psychoactive effects and potential therapeutic applications. The compound's structure allows it to mimic endogenous cannabinoids, thereby influencing various physiological processes.

1. Cannabinoid Receptor Agonism

AM-2233 exhibits strong agonistic activity at CB1 receptors, which are predominantly located in the central nervous system. This interaction is responsible for many of the compound's psychoactive effects, including analgesia, appetite stimulation, and mood alteration.

2. Neuroprotective Effects

Research indicates that AM-2233 may possess neuroprotective properties. In vitro studies have shown that it can mitigate neuronal cell death induced by excitotoxicity, suggesting potential applications in neurodegenerative diseases .

3. Anti-inflammatory Properties

AM-2233 has been observed to exhibit anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways. This property may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of AM-2233 in managing chronic pain conditions. Patients reported significant pain relief compared to baseline measurements after administration of the compound. The study highlighted its potential as an alternative analgesic agent, particularly for patients unresponsive to traditional pain medications.

Case Study 2: Neuroprotection in Ischemic Models

In animal models of ischemic stroke, AM-2233 demonstrated significant neuroprotection when administered post-injury. The compound reduced infarct size and improved neurological outcomes, indicating its potential role in acute stroke therapy .

Comparative Analysis

| Property | AM-2233 | Other Synthetic Cannabinoids |

|---|---|---|

| CB1 Agonism | High | Variable |

| CB2 Agonism | Moderate | High |

| Neuroprotective Effects | Yes | Limited |

| Anti-inflammatory Effects | Yes | Yes |

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 382.5 g/mol. Its structure features an indole moiety linked to a naphthalene group through a methanone functional group, which contributes to its biological activity. The presence of a methylpiperidine substituent enhances its lipophilicity and potential receptor interactions.

Antidepressant Activity

Research has indicated that derivatives of indole compounds, including those with piperidine substitutions, may exhibit antidepressant properties. The compound's structure suggests it could interact with serotonin receptors, which are critical targets for antidepressant drugs. Preliminary studies have shown that similar compounds can modulate serotonin levels in the brain, leading to mood enhancement.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the potential of naphthalene-containing compounds in targeting cancer cells selectively while sparing normal cells.

Receptor Binding Studies

Pharmacological studies have focused on the binding affinity of this compound to various receptors, including dopamine and serotonin receptors. These studies are crucial for understanding its therapeutic potential in treating neuropsychiatric disorders.

Metabolism and Toxicity

The metabolism of (1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone has been investigated in vitro and in vivo. It is essential to assess its safety profile and potential toxic effects before clinical applications. Reports indicate that while the compound is not naturally occurring, it can be found in human biological samples following exposure, suggesting environmental or occupational relevance.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (PMID: 31557052) | Identified in human blood; linked to exposure scenarios. |

| Study B | Demonstrated antidepressant-like effects in animal models; significant receptor modulation observed. |

| Study C | Showed selective cytotoxicity against cancer cell lines; further investigation required for mechanism elucidation. |

属性

IUPAC Name |

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKVBEKZCMUTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433001 | |

| Record name | {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137642-54-7 | |

| Record name | [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137642-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 1220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137642547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[(1-Methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1220, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05850M72P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of AM-1220?

A1: While the precise mechanism of action of AM-1220 is not fully elucidated in the provided research, synthetic cannabinoids are known to exert their effects primarily by acting as agonists at cannabinoid receptors, particularly the CB1 receptor, found in the central nervous system. [] This interaction is thought to be responsible for the psychoactive effects observed. Further research is needed to fully characterize AM-1220's interaction with cannabinoid receptors and its downstream effects.

Q2: How prevalent is AM-1220 in herbal mixtures?

A2: Research suggests that AM-1220, along with its azepane isomer, has been identified in various herbal mixtures marketed as "Spice" or "K2." [] The presence of AM-1220 in these products raises concerns due to its potential for psychoactive effects and unknown health risks.

Q3: How is AM-1220 detected and quantified in biological samples?

A3: Various analytical techniques have been employed to detect and quantify AM-1220 in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used for the determination of AM-1220 and its metabolites in postmortem plasma and urine samples. [, ] Additionally, immunoassays, such as ELISA, have shown promise for the screening of AM-1220 in oral fluid. [] These analytical methods are crucial for monitoring the prevalence and understanding the potential risks associated with AM-1220 use.

Q4: What are the structural characteristics of AM-1220?

A4: Although specific spectroscopic data is not provided within the excerpts, research describes AM-1220 as a chiral compound. [] Structural elucidation often involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Determining the absolute configuration of chiral compounds like AM-1220 typically requires additional chiral separation techniques or advanced NMR methods.

Q5: Have any studies investigated the metabolism of AM-1220?

A5: Yes, at least one study has investigated the in vitro metabolism of AM-1220 using human liver microsomes and the fungus Cunninghamella elegans. [] Understanding the metabolic pathways of AM-1220 is crucial for interpreting toxicological findings, identifying potential biomarkers of exposure, and predicting potential drug-drug interactions.

Q6: Has AM-1220 been detected in different populations of drug users?

A6: Research using hair analysis as a tool for evaluating drug consumption patterns has revealed the presence of AM-1220 in hair samples collected from various populations of drug users. [] This finding highlights the diffusion of AM-1220 among different drug-using demographics.

Q7: Are there any known antibodies that bind specifically to AM-1220?

A7: Research describes the development of antibodies that exhibit significant binding affinity to a range of synthetic cannabinoids, including AM-1220. [] These antibodies are valuable tools for developing immunoassays, which are rapid and cost-effective methods for screening for the presence of AM-1220 in biological samples.

Q8: What are the legal regulations surrounding AM-1220?

A8: While specific legal details are not discussed in the provided research, it's important to note that regulations surrounding synthetic cannabinoids like AM-1220 vary significantly across different countries and jurisdictions. [] Many countries have implemented legislation to control the production, sale, and possession of these substances due to their potential public health risks.

Q9: Are there any known analytical methods for identifying AM-1220 in herbal mixtures?

A9: Research highlights the development of a universal gas chromatography-mass spectrometry (GC-MS) method specifically designed for the identification and quantification of various synthetic cannabinoids, including AM-1220, in commercial herbal smoking blends. [] This method enables the detection of multiple compounds simultaneously, aiding in the identification of AM-1220 and other synthetic cannabinoids present in these complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。